2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trichloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-12-7-14(19)16(8-13(12)18)25(22,23)20-9-11-6-15(21-24-11)10-4-2-1-3-5-10/h1-8,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMAMLPNTVVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-phenyl-5-isoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated benzene derivative with a sulfonamide precursor under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or amines.
Scientific Research Applications
2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring may also contribute to its biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Heterocyclic Moieties and Selectivity
The 3-phenyl-5-isoxazolemethyl group distinguishes the target compound from analogs with triazole, pyrazole, or thiazolidinone rings:
- Isoxazole vs. Pyrazole: Pyrazole-containing compounds (e.g., 4-[5-(4-chlorophenyl)-pyrazolyl]benzenesulfonamide) showed potent inhibition of carbonic anhydrase XII (KI = 6.2–95 nM) and cytotoxicity, with selectivity for hCA XII over hCA IX .
- Isoxazole vs. Thiazolidinone: Sulfamethoxazole-4-thiazolidinone hybrids (e.g., compounds 7a–l) demonstrated antimicrobial activity, but their synthesis relies on cyclocondensation with mercaptoacetic acid, unlike the target compound’s isoxazole linkage .
Key Findings and Implications
However, the absence of a free hydroxyl group (critical in HIV-IN inhibitors like IIIi) limits direct antiviral applications .
Heterocycle-Driven Selectivity: The isoxazole moiety may confer distinct selectivity profiles compared to pyrazole or triazole analogs, particularly in carbonic anhydrase inhibition, where isoform specificity is critical .
Synthetic Flexibility: The target compound’s synthesis likely diverges from thiazolidinone hybrids (e.g., cyclocondensation in ), emphasizing the role of heterocyclic coupling strategies in modulating bioactivity .
Biological Activity
2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effectiveness against various cell lines, and potential applications in pharmacology and agriculture.
Chemical Structure
The chemical structure of 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide can be represented as follows:
This compound features a sulfonamide group linked to a trichlorophenyl moiety and an isoxazole ring, contributing to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects.
- Cytotoxic Effects : Studies indicate that derivatives of isoxazole can exhibit cytotoxicity against cancer cell lines. For instance, certain isoxazole compounds have been reported to induce apoptosis in human leukemia cells by modulating the expression of apoptosis-related genes such as Bcl-2 and Bax .
Biological Activity Studies
Research has demonstrated the effectiveness of 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide in various biological assays:
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl] | HL-60 (Leukemia) | 86 | Induces apoptosis via Bcl-2 modulation |
| A549 (Lung Cancer) | 120 | Cell cycle arrest | |
| MCF7 (Breast Cancer) | 150 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against various cancers.
Case Studies
- Leukemia Cell Line Study : In a study assessing the effects on HL-60 cells, it was found that the compound significantly reduced cell viability and altered gene expression related to apoptosis. Specifically, it decreased Bcl-2 levels while increasing p21^WAF-1 expression, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .
- Anti-inflammatory Effects : Another study highlighted the compound's ability to inhibit COX-2 activity in vitro. This inhibition correlates with reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses .
Potential Applications
Given its biological activity profile, 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide holds promise for:
- Pharmaceutical Development : As a potential anti-inflammatory and anticancer agent.
- Agricultural Use : Its structure suggests potential herbicidal properties similar to other chlorinated compounds used in weed management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
